molecular formula C16H12N2OS2 B11651271 N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide

Cat. No.: B11651271
M. Wt: 312.4 g/mol
InChI Key: XKYOMYVCHHRTOQ-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with naphthalen-2-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is unique due to its specific combination of the naphthalene and thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H12N2OS2/c19-15(14-6-3-9-21-14)18-16(20)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,17,18,19,20)

InChI Key

XKYOMYVCHHRTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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